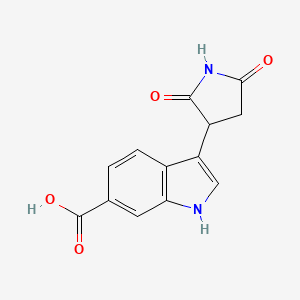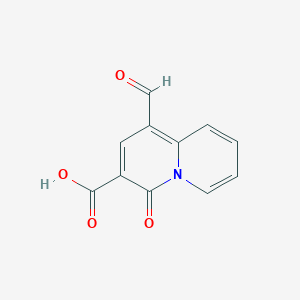
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexansäure
Übersicht
Beschreibung
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group in the synthesis of peptides . The compound you’re asking about, “(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, likely has similar properties to other Boc-protected amino acids.
Synthesis Analysis
Boc-protected amino acids can be synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-amino acids can be used as starting materials in peptide synthesis .Chemical Reactions Analysis
Boc-protected amino acids are often used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .Wissenschaftliche Forschungsanwendungen
Synthese von tertiären Butylestern in der organischen Chemie
Die tert-Butoxycarbonyl (Boc)-Gruppe wird in der synthetischen organischen Chemie häufig zum Schutz von Aminen verwendet. Eine nachhaltige Methode zur direkten Einführung der Boc-Gruppe in verschiedene organische Verbindungen wurde unter Verwendung von Durchfluss-Mikroreaktorsystemen entwickelt. Dieser Prozess ist im Vergleich zu traditionellen Batch-Methoden effizienter und vielseitiger .
Katalysator- und Lösungsmittelfreie BOC-Schutz von Aminen
Es wurde eine grüne und umweltfreundliche Route für den BOC-Schutz einer breiten Palette von aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen berichtet. Diese Methode arbeitet unter milden Bedingungen in einem katalysierenden und lösungsmittelfreien Medium, was sie zu einer umweltfreundlichen Alternative für die Synthese von BOC-geschützten Verbindungen macht .
N-Boc-Entschützung mit tief eutektischen Lösungsmitteln
Im Bereich der synthetischen organischen Chemie und der Peptidsynthese ist die Entfernung der Boc-Gruppe ein kritischer Schritt. Ein Brønsted-säurehaltiges tiefes eutektisches Lösungsmittel wurde zur effizienten N-Boc-Entschützung verwendet und bietet eine nachhaltige und ertragreiche Methode, die eine praktische Alternative zu traditionellen Techniken darstellt .
Sensoranwendungen
Boc-Aminosäuren wurden bei der Entwicklung von Fluoreszenzsensoren eingesetzt. Diese Sensoren nutzen die spezifische Reaktivität von Boc-geschützten Aminosäuren, um verschiedene Substanzen, einschließlich Catechol und seiner Derivate, nachzuweisen .
Wassergestützte Mikrowellen-gestützte Festphasen-Synthese
Boc-Aminosäure-Nanopartikel wurden in der wassergestützten Mikrowellen-gestützten Festphasen-Synthese verwendet. Dieser innovative Ansatz nutzt wasserdispergierbare Nanopartikel, um Löslichkeitsprobleme zu überwinden und die Reaktionsfähigkeit bei der Peptidsynthese zu verbessern .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBPWNBVQINJRH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)
![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B1513254.png)



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)



![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)